Benzenesulfonic acid;butan-1-amine Benzenesulfonic acid;butan-1-amine
Brand Name: Vulcanchem
CAS No.: 90194-52-8
VCID: VC19480258
InChI: InChI=1S/C6H6O3S.C4H11N/c7-10(8,9)6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,(H,7,8,9);2-5H2,1H3
SMILES:
Molecular Formula: C10H17NO3S
Molecular Weight: 231.31 g/mol

Benzenesulfonic acid;butan-1-amine

CAS No.: 90194-52-8

Cat. No.: VC19480258

Molecular Formula: C10H17NO3S

Molecular Weight: 231.31 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid;butan-1-amine - 90194-52-8

Specification

CAS No. 90194-52-8
Molecular Formula C10H17NO3S
Molecular Weight 231.31 g/mol
IUPAC Name benzenesulfonic acid;butan-1-amine
Standard InChI InChI=1S/C6H6O3S.C4H11N/c7-10(8,9)6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,(H,7,8,9);2-5H2,1H3
Standard InChI Key IGDWPXAOHHLWFK-UHFFFAOYSA-N
Canonical SMILES CCCCN.C1=CC=C(C=C1)S(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

Benzenesulfonic acid;butan-1-amine is an ionic complex where the sulfonic acid group (-SO3H\text{-SO}_{3}\text{H}) of benzenesulfonic acid donates a proton to the amine group (-NH2\text{-NH}_{2}) of butan-1-amine, forming a sulfonate-ammonium ion pair. The canonical SMILES representation CCCCN.C1=CC=C(C=C1)S(=O)(=O)O\text{CCCCN.C1=CC=C(C=C1)S(=O)(=O)O} confirms this structure, with the butan-1-amine moiety (CH3CH2CH2CH2NH3+\text{CH}_{3}\text{CH}_{2}\text{CH}_{2}\text{CH}_{2}\text{NH}_{3}^{+}) electrostatically bound to the benzenesulfonate anion (C6H5SO3\text{C}_{6}\text{H}_{5}\text{SO}_{3}^{-}). The InChIKey IGDWPXAOHHLWFK-UHFFFAOYSA-N\text{IGDWPXAOHHLWFK-UHFFFAOYSA-N} further validates this configuration.

Physicochemical Properties

The compound’s solubility profile is influenced by its ionic nature, rendering it soluble in polar solvents such as water, methanol, and ethanol. Its melting and boiling points remain undocumented in available literature, but analogous sulfonate-amine complexes typically exhibit high thermal stability due to strong ionic interactions. The molecular weight of 231.31 g/mol places it within the range of mid-sized organic salts, facilitating its handling in laboratory settings.

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of benzenesulfonic acid;butan-1-amine typically involves the direct neutralization of benzenesulfonic acid with butan-1-amine in a stoichiometric ratio. This acid-base reaction proceeds under mild conditions, often at room temperature, yielding the ionic complex alongside water. Alternative methods may employ solvent-free mechanochemical grinding or reflux in aprotic solvents like tetrahydrofuran (THF) to accelerate the reaction.

Advanced Catalytic Approaches

Recent advances in amidation and salt formation, such as the use of boron-based catalysts like B(OCH2CF3)3\text{B(OCH}_{2}\text{CF}_{3})_{3}, offer potential pathways for optimizing the synthesis . These catalysts facilitate efficient coupling of carboxylic acids (or their derivatives) with amines, though their application to sulfonic acid-amine systems remains underexplored. For instance, B(OCH2CF3)3\text{B(OCH}_{2}\text{CF}_{3})_{3} has demonstrated efficacy in reducing racemization during amide bond formation, suggesting its utility in producing chiral sulfonate-amine complexes .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s dual functionality makes it a candidate for pharmaceutical synthesis. The benzenesulfonate group is often employed as a counterion to improve the solubility and bioavailability of amine-containing drugs. For example, sulfonate salts of basic drugs like antihistamines or antidepressants are common in formulation science.

Surfactants and Detergents

Benzenesulfonic acid derivatives are widely used in surfactant production due to their hydrophilic-lipophilic balance (HLB). When combined with alkylamines like butan-1-amine, the resulting complexes can act as cationic surfactants, effective in fabric softeners or hair conditioners. Comparative studies with dodecylbenzenesulfonic acid highlight that shorter alkyl chains (e.g., butyl) may reduce toxicity while maintaining detergent efficacy.

Organic Synthesis Reagents

In synthetic chemistry, benzenesulfonic acid;butan-1-amine serves as a phase-transfer catalyst or a mild acid catalyst in esterification and alkylation reactions. Its ionic nature enables it to stabilize charged intermediates, enhancing reaction yields in heterogeneous systems.

Research Findings and Biological Interactions

Enzymatic and Receptor Interactions

Preliminary studies suggest that the butan-1-amine moiety may interact with biological targets such as GABA receptors or monoamine oxidases (MAOs), though specific data on this compound are lacking. Structural analogs like benzenesulfonamide exhibit inhibitory effects on carbonic anhydrase, implying potential therapeutic applications for related compounds.

Toxicological Profile

Comparative Analysis with Structural Analogs

The table below contrasts benzenesulfonic acid;butan-1-amine with similar compounds:

CompoundMolecular FormulaKey Features
Benzenesulfonic acid;butan-1-amineC10H17NO3S\text{C}_{10}\text{H}_{17}\text{NO}_{3}\text{S}Combines aromatic sulfonate with short-chain amine; moderate hydrophilicity
Dodecylbenzenesulfonic acidC18H30O3S\text{C}_{18}\text{H}_{30}\text{O}_{3}\text{S}Longer alkyl chain enhances surfactant properties; higher environmental persistence
ButanamideC4H9NO\text{C}_{4}\text{H}_{9}\text{NO}Simple amide lacking sulfonate group; neutral polarity
BenzenesulfonamideC6H7NO2S\text{C}_{6}\text{H}_{7}\text{NO}_{2}\text{S}Sulfonamide functional group; used in drug design and enzyme inhibition

This comparison underscores the unique hybrid characteristics of benzenesulfonic acid;butan-1-amine, balancing reactivity and solubility for diverse applications.

Challenges and Future Directions

Despite its potential, the compound’s research landscape is marred by data gaps. Key areas for future investigation include:

  • Thermodynamic Studies: Measurement of melting points, enthalpy of formation, and solubility parameters.

  • Biological Screening: Evaluation of antimicrobial, antiviral, or enzyme-inhibitory activities.

  • Catalytic Optimization: Adaptation of boron-mediated amidation protocols for scalable synthesis .

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